molecular formula C8H7BrO2S B3054854 5-Bromo-2-(methylsulfanyl)benzoic acid CAS No. 62176-40-3

5-Bromo-2-(methylsulfanyl)benzoic acid

Cat. No.: B3054854
CAS No.: 62176-40-3
M. Wt: 247.11 g/mol
InChI Key: JRDNZLIFVSCBHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-(methylsulfanyl)benzoic acid, also known as 4-Bromo-2-(methylsulfanyl)benzoic acid, is a chemical compound with the molecular formula C8H7BrO2S and a molecular weight of 247.11 g/mol. This compound is widely used in scientific research and industry due to its unique chemical properties.

Scientific Research Applications

5-Bromo-2-(methylsulfanyl)benzoic acid is used in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Safety and Hazards

While specific safety data for 5-Bromo-2-(methylsulfanyl)benzoic acid is not available, general precautions should be taken while handling it. These include avoiding contact with skin and eyes, not breathing in dust, and keeping the compound in a dry, cool, and well-ventilated place .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-Bromo-2-(methylsulfanyl)benzoic acid typically involves the bromination of 2-(methylsulfanyl)benzoic acid. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(methylsulfanyl)benzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

    Substitution: Products include 5-substituted-2-(methylsulfanyl)benzoic acid derivatives.

    Oxidation: Products include 5-Bromo-2-(methylsulfinyl)benzoic acid or 5-Bromo-2-(methylsulfonyl)benzoic acid.

    Reduction: Products include 5-Bromo-2-(methylsulfanyl)benzyl alcohol.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(methylsulfanyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the methylsulfanyl group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-chlorobenzoic acid
  • 5-Bromo-2-fluorobenzoic acid
  • 5-Bromo-2-iodobenzoic acid

Uniqueness

5-Bromo-2-(methylsulfanyl)benzoic acid is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical reactivity and biological activity compared to other halogenated benzoic acids. This uniqueness makes it valuable in specific synthetic and research applications where other compounds may not be as effective.

Properties

IUPAC Name

5-bromo-2-methylsulfanylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2S/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRDNZLIFVSCBHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40404482
Record name Benzoic acid, 5-bromo-2-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62176-40-3
Record name 5-Bromo-2-(methylthio)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62176-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 5-bromo-2-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-(methylsulfanyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-(methylsulfanyl)benzoic acid
Reactant of Route 3
Reactant of Route 3
5-Bromo-2-(methylsulfanyl)benzoic acid
Reactant of Route 4
Reactant of Route 4
5-Bromo-2-(methylsulfanyl)benzoic acid
Reactant of Route 5
5-Bromo-2-(methylsulfanyl)benzoic acid
Reactant of Route 6
Reactant of Route 6
5-Bromo-2-(methylsulfanyl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.